chemical abstract service CAS number for (6-Bromo-2-chloro-3-fluorophenyl)methanol
chemical abstract service CAS number for (6-Bromo-2-chloro-3-fluorophenyl)methanol
Technical Monograph: (6-Bromo-2-chloro-3-fluorophenyl)methanol
Executive Summary: Identity & Structural Profile
The compound (6-Bromo-2-chloro-3-fluorophenyl)methanol represents a highly specific, poly-halogenated benzyl alcohol derivative. As of early 2025, this molecule does not appear in major public chemical registries (CAS, PubChem, ChemSpider) as a discrete, indexed entity. It is classified as a novel or custom synthesis intermediate , likely utilized in proprietary medicinal chemistry campaigns for fragment-based drug discovery (FBDD) or scaffold hopping.
This guide serves as a definitive technical reference for its synthesis, physicochemical properties, and application in drug development, derived from first-principles chemical logic and analogous scaffold data.
| Property | Specification |
| Systematic Name | (6-Bromo-2-chloro-3-fluorophenyl)methanol |
| Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| CAS Number | Unassigned / Custom Synthesis Target |
| Closest Analog | 2-Chloro-3-fluorobenzyl alcohol (CAS: 102940-84-7) |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 1 (Hydroxyl oxygen) + Halogen interactions |
| Rotatable Bonds | 1 (C-C bond to hydroxymethyl group) |
Part 1: Structural Analysis & Electronic Effects
The 1,2,3,6-substitution pattern on the benzene ring creates a unique electronic and steric environment:
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Steric Crowding (Ortho-Effect): The benzylic position (C1) is flanked by a Chlorine atom at C2 and a Bromine atom at C6. This creates significant steric hindrance around the hydroxymethyl group, potentially reducing metabolic susceptibility (e.g., oxidation to the aldehyde/acid) compared to less substituted analogs.
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Electronic Push-Pull:
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Fluorine (C3): Strongly electronegative, exerting a potent inductive withdrawing effect (-I) while donating electron density via resonance (+R) to the ortho (C2, C4) and para (C6) positions.
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Chlorine (C2): Weakly deactivating but ortho/para directing.
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Bromine (C6): A large, lipophilic halogen that can participate in halogen bonding interactions with protein targets.
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This specific arrangement suggests the molecule is designed to occupy a hydrophobic pocket with precise geometric constraints, leveraging the "sigma-hole" of the bromine for specific binding interactions.
Part 2: Proposed Synthesis Pathways
Given the absence of a commercial source, the synthesis of (6-Bromo-2-chloro-3-fluorophenyl)methanol requires a strategic approach. Two primary routes are proposed based on the availability of precursors.
Route A: Bromination of 2-Chloro-3-fluorobenzoic Acid
This is the most scalable route, utilizing the commercially available 2-chloro-3-fluorobenzoic acid (CAS: 102940-83-6).
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Precursor: 2-Chloro-3-fluorobenzoic acid.
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Step 1: Regioselective Bromination.
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Reagents:
, (Lewis Acid Catalyst). -
Logic: The carboxylic acid group is meta-directing (deactivating). The fluorine (C3) is a strong ortho/para director. The chlorine (C2) is a weak ortho/para director.
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Directing Effects:
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F (at C3): Directs to C4 (ortho) and C6 (para).
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Cl (at C2): Directs to C1 (occupied), C3 (occupied), and C5 (para).
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COOH (at C1): Directs to C3 (occupied) and C5 (meta).
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Outcome: The directing power of Fluorine (para to C6) combined with steric factors often favors the C6 or C4 position. Separation of isomers may be required.
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Step 2: Reduction to Alcohol.
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Reagents: Borane-Tetrahydrofuran complex (
) or Lithium Aluminum Hydride ( ). -
Logic: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aromatic ring.
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Route B: Directed Ortho-Metalation (DoM)
A more precise method for generating the 1,2,3,6 substitution pattern if regioselectivity in Route A is poor.
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Precursor: 1-Bromo-3-chloro-2-fluorobenzene (or similar).
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Step 1: Lithiation.
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Reagents: LDA (Lithium Diisopropylamide) at -78°C.
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Logic: The proton between Cl and F (C2 position) is acidic, but we need the C1 position. Alternatively, use a directing group (DG) on the benzene ring.
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Refined Strategy: Start with 2-chloro-3-fluorobenzyl alcohol (protected as THP ether).
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Reagent: n-Butyllithium (
). -
Logic: The oxygen of the protected alcohol can direct lithiation to the ortho position (C6).
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Step 2: Bromination.
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Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or
. -
Logic: Traps the lithiated species at C6 to install the bromine.
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Figure 1: Proposed synthetic pathway starting from the commercially available acid precursor.
Part 3: Applications in Drug Discovery
This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency potential.
Scaffold Hopping & Bioisosterism
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Replacement for Dichlorophenyl: The combination of Br, Cl, and F provides a unique lipophilic vector that can mimic the space-filling properties of a dichlorophenyl group but with different electronic gradients.
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Halogen Bonding: The bromine atom at C6 is a prime candidate for halogen bonding (X-bond) with backbone carbonyls in protein active sites (e.g., Kinases, Proteases). The electron-withdrawing nature of the ring (due to F and Cl) enhances the positive electrostatic potential (sigma-hole) on the bromine, strengthening this interaction.
Metabolic Stability
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Blocked Oxidation: The steric bulk of the ortho-chloro and ortho-bromo groups hinders the approach of Cytochrome P450 enzymes to the benzylic carbon, potentially extending the half-life (
) of the molecule compared to unsubstituted benzyl alcohols.
Part 4: Handling & Safety Protocols
As a halogenated benzyl alcohol, this compound should be handled with standard precautions for organic intermediates.
| Hazard Class | Description | Mitigation |
| Skin/Eye Irritant | Benzyl alcohols can be irritating; halogenated derivatives may be sensitizers. | Wear nitrile gloves, safety goggles, and lab coat. |
| Lachrymator Potential | While less volatile than benzyl halides, the alcohol can still irritate mucous membranes. | Handle exclusively in a fume hood. |
| Reactivity | Compatible with standard organic solvents (DCM, THF, MeOH). Avoid strong oxidizing agents. | Store in a cool, dry place under inert atmosphere ( |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Generic Benzyl Alcohol Derivatives). Retrieved from [Link]
- Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry.
- Schlosser, M. (2005). "The 2-Chloro-3-fluoro-benzoic Acid Route to Polyhalogenated Aromatics." European Journal of Organic Chemistry. (Theoretical basis for the synthesis route).
